

A Preclinical Efficacy Showdown: AUY954 vs. Fingolimod (FTY720)

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Compound of Interest		
Compound Name:	AUY954	
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For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the S1P receptor modulators **AUY954** and Fingolimod (FTY720) in preclinical models, supported by experimental data.

This guide provides a detailed comparison of the efficacy of two sphingosine-1-phosphate (S1P) receptor modulators, **AUY954** and Fingolimod (FTY720). While Fingolimod is a clinically approved treatment for relapsing-remitting multiple sclerosis, **AUY954** remains a valuable research tool due to its high selectivity for the S1P1 receptor. This comparison focuses on their mechanisms of action and performance in preclinical models of autoimmune disease, particularly Experimental Autoimmune Encephalomyelitis (EAE), a widely used animal model for multiple sclerosis.

Mechanism of Action: A Tale of Two Modulators

Both **AUY954** and Fingolimod function by modulating S1P receptors, which play a crucial role in lymphocyte trafficking. The therapeutic effect of these compounds is primarily attributed to their ability to induce the internalization and degradation of S1P1 receptors on lymphocytes. This process, known as functional antagonism, prevents lymphocytes from exiting lymph nodes, thereby reducing their infiltration into the central nervous system (CNS) and mitigating autoimmune-mediated inflammation and damage.[1][2]

Fingolimod is a prodrug that requires phosphorylation in vivo to its active form, fingolimod-phosphate.[1] This active metabolite is a non-selective agonist for four of the five S1P receptor subtypes (S1P1, 3, 4, and 5).[3] In contrast, **AUY954** is a selective S1P1 receptor agonist.[4]

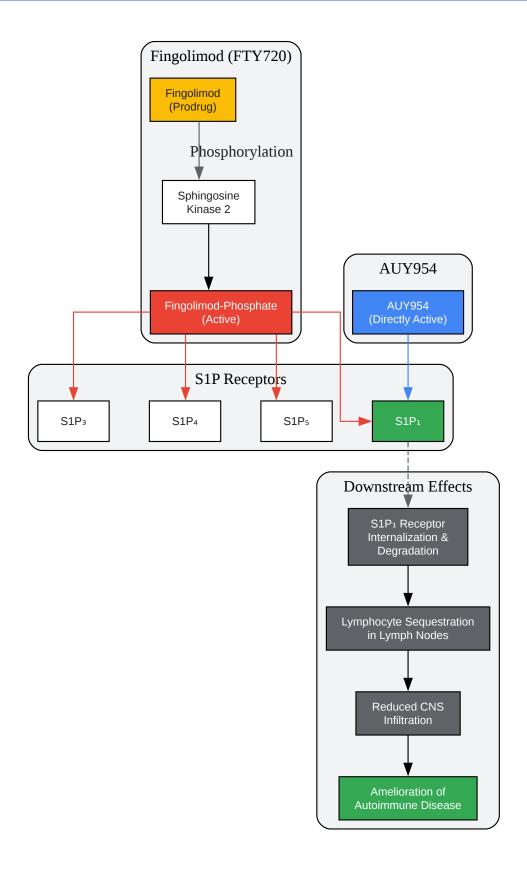






This difference in receptor selectivity is a key distinguishing feature between the two compounds.









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